H-Asn(glcnac-beta-D)-OH, CAS 2776-93-4, is the foundational amino acid conjugate representing the innermost core structure of N-linked glycoproteins. [1] This compound consists of L-asparagine linked via its side-chain amide to N-acetyl-β-D-glucosamine (GlcNAc). It serves not only as a critical precursor for the synthesis of more complex glycopeptide fragments but also functions as an endogenous metabolite and a key biomarker for the lysosomal storage disorder Aspartylglucosaminuria. [2] Its utility is primarily as an advanced starting material for chemical or enzymatic synthesis or as a non-interchangeable analytical standard.
Direct substitution of H-Asn(glcnac-beta-D)-OH is infeasible for its primary applications. For solid-phase peptide synthesis (SPPS), its unprotected N-terminus and C-terminus prevent controlled, sequential peptide elongation; for this, an Fmoc-protected derivative such as Fmoc-Asn(GlcNAc)-OH is required. [1] Replacing it with non-glycosylated L-asparagine is unsuitable for any application aiming to study the structural, stability, or cell-signaling roles of N-glycosylation, as the GlcNAc moiety is the critical functional component. [2] Furthermore, using other glycoforms (e.g., with mannose or galactose) or linkage types (e.g., O-linked Ser/Thr) fails to replicate the conserved Asn-GlcNAc core structure essential for mimicking native N-glycoproteins or for specific enzyme-substrate studies.
Procuring H-Asn(glcnac-beta-D)-OH is a strategic choice for labs equipped for in-house synthesis of protected amino acid building blocks. Standard literature routes to generate Fmoc-Asn(GlcNAc)-OH, the direct precursor for SPPS, often start from unprotected sugars and require multiple steps, including glycosylamine formation and coupling to protected aspartic acid. [1] Starting with H-Asn(glcnac-beta-D)-OH bypasses the initial, often challenging, sugar activation and stereocontrolled glycosylation steps, requiring only subsequent N-terminal Fmoc protection and C-terminal protection if needed, potentially simplifying the workflow and improving overall yield for custom applications.
| Evidence Dimension | Synthesis Starting Point |
| Target Compound Data | Advanced intermediate with pre-formed, stereochemically defined Asn-GlcNAc linkage. |
| Comparator Or Baseline | Unprotected GlcNAc and protected Aspartic Acid (Requires de novo linkage synthesis). |
| Quantified Difference | Reduces the number of core synthesis steps by eliminating the need for glycosylamine formation and aspartic acid coupling. |
| Conditions | Standard organic synthesis protocols for amino acid protection. |
This compound offers a more direct and potentially cost-effective route to custom-protected glyco-amino acids compared to starting from basic sugars and amino acids.
This compound possesses unprotected alpha-amino and carboxyl groups, making it fundamentally incompatible with standard stepwise Fmoc-SPPS protocols. In a typical synthesis cycle, a free amine is required for coupling, and a free carboxyl is activated. Using H-Asn(glcnac-beta-D)-OH would lead to uncontrolled polymerization and failed synthesis. [1] The required procurement choice for direct incorporation into a peptide chain via SPPS is its N-α-Fmoc protected counterpart, Fmoc-Asn(GlcNAc)-OH, where the protected amine prevents side reactions and allows for controlled, directional peptide growth. [2]
| Evidence Dimension | Suitability for Fmoc-SPPS |
| Target Compound Data | Unprotected functional groups; will cause chain termination and/or uncontrolled polymerization. |
| Comparator Or Baseline | Fmoc-Asn(GlcNAc)-OH (Has protected N-terminus, enabling controlled, single-addition coupling). |
| Quantified Difference | 100% process failure in standard Fmoc-SPPS vs. high-efficiency incorporation for the Fmoc-protected version. |
| Conditions | Standard automated or manual Fmoc-based solid-phase peptide synthesis. |
A buyer must select the Fmoc-protected version for direct use in SPPS; procuring H-Asn(glcnac-beta-D)-OH for this purpose is a critical process error.
H-Asn(glcnac-beta-D)-OH is the specific glycoasparagine that accumulates in the tissues and urine of patients with the lysosomal storage disease Aspartylglucosaminuria (AGU), caused by deficient glycosylasparaginase activity. [1] As such, it is the required, non-interchangeable analytical standard for the development and validation of diagnostic assays, typically using gas chromatography-mass spectrometry (GC-MS). [2] Using a different glyco-amino acid (e.g., with a different sugar) or a non-glycosylated analog would not be a valid calibrant or control for quantifying this specific AGU biomarker.
| Evidence Dimension | Biomarker Identity |
| Target Compound Data | The specific molecule that accumulates in AGU pathology. |
| Comparator Or Baseline | Other glyco-amino acids or unmodified asparagine (Not the disease-specific metabolite). |
| Quantified Difference | Qualitatively different; only H-Asn(glcnac-beta-D)-OH is the correct analyte for AGU diagnosis. |
| Conditions | Clinical diagnostic assays, typically GC-MS or LC-MS based. |
For developing or running diagnostic tests for AGU, this exact compound must be procured to ensure analytical accuracy and clinical relevance.
Ideal for laboratories that require specialized, non-standard protecting group strategies for their glyco-amino acid building blocks. Using this compound as a starting material simplifies the synthesis of custom Fmoc, Boc, or other protected versions for specific research needs. [1]
The primary use-case for clinical labs and diagnostic kit manufacturers is as a certified reference material and calibrant for quantifying the accumulation of 4-N-(β-N-Acetylglucosaminyl)-L-asparagine in urine or tissue samples for the diagnosis of Aspartylglucosaminuria. [2]
Serves as the natural substrate for studying the kinetics and inhibition of glycosylasparaginase and other enzymes involved in N-glycan processing and degradation pathways. Its use is critical for accurately characterizing enzyme activity.